molecular formula C17H17N3O4S2 B14974014 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide

Cat. No.: B14974014
M. Wt: 391.5 g/mol
InChI Key: SFMQJMQDNXWDPZ-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a dimethylsulfamoyl group and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the dimethylsulfamoyl-substituted benzothiazole with 3-methoxybenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, organometallic reagents, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.

    N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide: Contains an ethylsulfonyl group instead of a methoxy group.

    N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]nicotinamide: Contains a nicotinamide moiety instead of a methoxybenzamide moiety.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-7-8-14-15(10-13)25-17(18-14)19-16(21)11-5-4-6-12(9-11)24-3/h4-10H,1-3H3,(H,18,19,21)

InChI Key

SFMQJMQDNXWDPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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